molecular formula C21H25N3O2S B10790360 N-(1-(3-ethoxy-4-methoxyphenyl)piperidin-4-yl)benzo[d]thiazol-2-amine

N-(1-(3-ethoxy-4-methoxyphenyl)piperidin-4-yl)benzo[d]thiazol-2-amine

Cat. No.: B10790360
M. Wt: 383.5 g/mol
InChI Key: DOBACNIZOIMDCY-UHFFFAOYSA-N
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Description

N-(1-(3-ethoxy-4-methoxyphenyl)piperidin-4-yl)benzo[d]thiazol-2-amine is a complex organic compound that features a piperidine ring, a benzo[d]thiazole moiety, and ethoxy and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-ethoxy-4-methoxyphenyl)piperidin-4-yl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-ethoxy-4-methoxyphenyl)piperidin-4-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[d]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(3-ethoxy-4-methoxyphenyl)piperidin-4-yl)benzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(3-ethoxy-4-methoxyphenyl)piperidin-4-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[1-(3-ethoxy-4-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C21H25N3O2S/c1-3-26-19-14-16(8-9-18(19)25-2)24-12-10-15(11-13-24)22-21-23-17-6-4-5-7-20(17)27-21/h4-9,14-15H,3,10-13H2,1-2H3,(H,22,23)

InChI Key

DOBACNIZOIMDCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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